molecular formula C17H23Cl3N4O B12743214 4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride CAS No. 118269-85-5

4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride

Cat. No.: B12743214
CAS No.: 118269-85-5
M. Wt: 405.7 g/mol
InChI Key: HGYHJTRZQJXAAC-UHFFFAOYSA-N
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Description

4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a chlorophenyl group, and a pyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the core pyridazinyl structure, followed by the introduction of the chlorophenyl group and the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product, often using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and pyridazinyl compounds. Examples include:

  • 4-Morpholineethanamine derivatives with different substituents on the phenyl ring.
  • Pyridazinyl compounds with variations in the substituents on the pyridazine ring.

Uniqueness

What sets 4-Morpholineethanamine, N-(6-(4-chlorophenyl)-4-methyl-3-pyridazinyl)-, dihydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

118269-85-5

Molecular Formula

C17H23Cl3N4O

Molecular Weight

405.7 g/mol

IUPAC Name

6-(4-chlorophenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride

InChI

InChI=1S/C17H21ClN4O.2ClH/c1-13-12-16(14-2-4-15(18)5-3-14)20-21-17(13)19-6-7-22-8-10-23-11-9-22;;/h2-5,12H,6-11H2,1H3,(H,19,21);2*1H

InChI Key

HGYHJTRZQJXAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

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